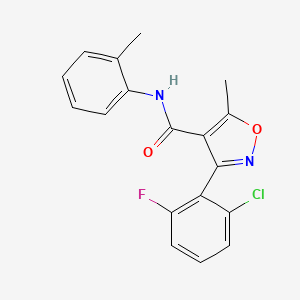

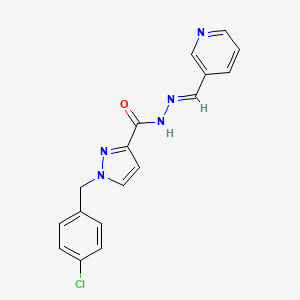

![molecular formula C15H10N4O3S B5542850 N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide and related compounds typically involves the formation of complex structures through various chemical reactions. For instance, the preparation of 2-Fluoro-5-nitrobenzonitrile, an analog, involved reactions with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the synthetic pathways that could be applicable to the synthesis of N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide (Wilshire, 1967).

Molecular Structure Analysis

The molecular structure of compounds related to N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide, such as N-phenyl-2-nitrobenzamide, is characterized by strong hydrogen bonding, forming chains along specific axes, and showing the importance of molecular dimensions in determining the structure (Jackson et al., 2002).

Chemical Reactions and Properties

Compounds in the same family as N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide exhibit various chemical reactions and properties. For example, the study of isomeric N-(iodophenyl)nitrobenzamides revealed different three-dimensional framework structures formed through hydrogen bonds and interactions like iodo...carbonyl and aromatic pi...pi stacking, highlighting the complex chemical behavior of these compounds (Wardell et al., 2006).

Physical Properties Analysis

The physical properties of N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide and related compounds are crucial for understanding their behavior and potential applications. Studies such as the analysis of the structural, spectroscopic, and molecular electrostatic potential (MESP) of derivatives provide insights into the impact of the nitro group and the amino substituent on the properties of these compounds, including their thermodynamic stability and electron-rich centers (Fayomi et al., 2021).

科学的研究の応用

Structural and Spectroscopic Analysis

Research on N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide and its derivatives has demonstrated significant interest in understanding their structural, spectroscopic, and molecular electrostatic potential (MESP) characteristics. In a study by Fayomi et al. (2021), the structural and spectroscopic properties of ten synthesized derivatives of carbonothionylbenzamide were examined, highlighting the long-range effect of the amino substituent on atomic and bond properties, particularly impacting the C=O and C=S bonds of the carbonothionylamide moiety. This effect was supported by 13C NMR shielding, IR wavenumber, and bond strength analyses. Additionally, the meta-derivatives were found to be more thermodynamically stable than the para-derivatives, with higher HOMO and LUMO energy levels, indicating a more electron-rich center in the meta-molecules (Fayomi, Adeniyi, & Sha’Ato, 2021).

Synthesis of Benzothiazine Derivatives

Another significant application involves the synthesis of 4H-1,4-benzothiazine derivatives from 2-aminobenzenethiols, as explored by Kobayashi et al. (2006). This process involves deprotonation with sodium hydride or potassium tert-butoxide, followed by trapping with various electrophiles, showcasing the versatility of these compounds in organic synthesis (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).

Anticonvulsant Potential of Retrobenzamides

In the field of medicinal chemistry, retrobenzamides, including N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides, have been developed with a design aimed at phenytoinergic agents. These compounds have shown promising anticonvulsant and neurotoxic properties in animal models, indicating their potential in epilepsy treatment. The aminoretrobenzamides, in particular, demonstrated good anticonvulsant activity in the maximal electroshock-induced seizures (MES) test (Bourhim, Kanyonyo, Lambert, Poupaert, Stables, & Vamecq, 1997).

特性

IUPAC Name |

N-[(2-cyanophenyl)carbamothioyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c16-9-10-5-1-3-7-12(10)17-15(23)18-14(20)11-6-2-4-8-13(11)19(21)22/h1-8H,(H2,17,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMANMBVNISPHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-cyanophenyl)carbamothioyl]-2-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

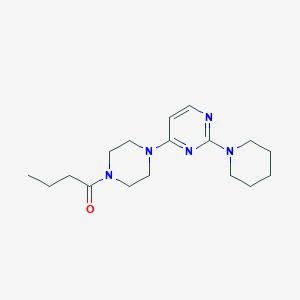

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

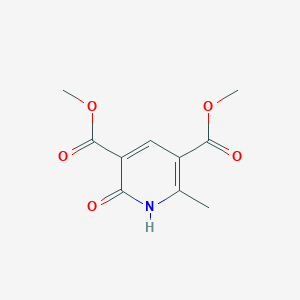

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)

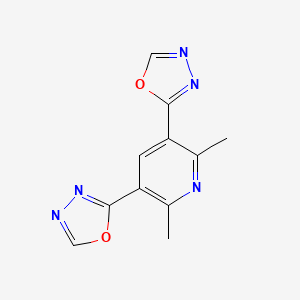

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)

![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)